7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
Overview
Description
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one is a 3-oxo-5beta-steroid that is derived from 5beta-cholestan-3-one, bearing two additional hydroxy substituents at positions 7alpha and 12alpha . This compound is an intermediate in bile acid biosynthesis and plays a significant role in the metabolism of steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one typically involves the reduction of 7alpha,12alpha-dihydroxycholest-4-en-3-one using NADPH as a reducing agent . The reaction proceeds in the presence of a suitable enzyme that catalyzes the stereospecific reduction of the C4-C5 double bond to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar enzymatic reduction processes are employed on a larger scale, utilizing bioreactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated steroids.
Scientific Research Applications
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bile acids and steroid derivatives.
Biology: The compound is studied for its role in bile acid biosynthesis and its impact on metabolic pathways.
Industry: It is used in the production of steroid-based pharmaceuticals and other related compounds.
Mechanism of Action
The mechanism of action of 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one involves its role as an intermediate in bile acid biosynthesis. It is converted to bile acids through a series of enzymatic reactions, which are crucial for the digestion and absorption of dietary fats . The compound interacts with specific enzymes and receptors in the liver, facilitating the conversion of cholesterol to bile acids .
Comparison with Similar Compounds
Similar Compounds
5beta-Cholestane-7alpha,12alpha-diol-3-one: This compound is structurally similar but lacks the 3-oxo group.
7alpha,12alpha-Dihydroxycholest-4-en-3-one: This compound has a double bond between C4 and C5, unlike 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one.
Uniqueness
This compound is unique due to its specific hydroxy substituents at positions 7alpha and 12alpha, which are crucial for its role in bile acid biosynthesis . Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVQPBXBALLUDF-QORHGLQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415291 | |
Record name | 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547-97-7 | |
Record name | 7α,12α-Dihydroxy-5β-cholestan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=547-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7alpha,12alpha-Dihydroxy-5beta-cholestane-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7α,12α-Dihydroxy-5β-cholestane-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXG7DN7KC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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